

# A Comparative Guide to Pyrazole-Based Enzyme Inhibitors: Structure-Activity Relationship Studies

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## Compound of Interest

Compound Name: 5-Amino-1-(3-chlorophenyl)-1h-pyrazole-4-carboxylic acid

Cat. No.: B180762

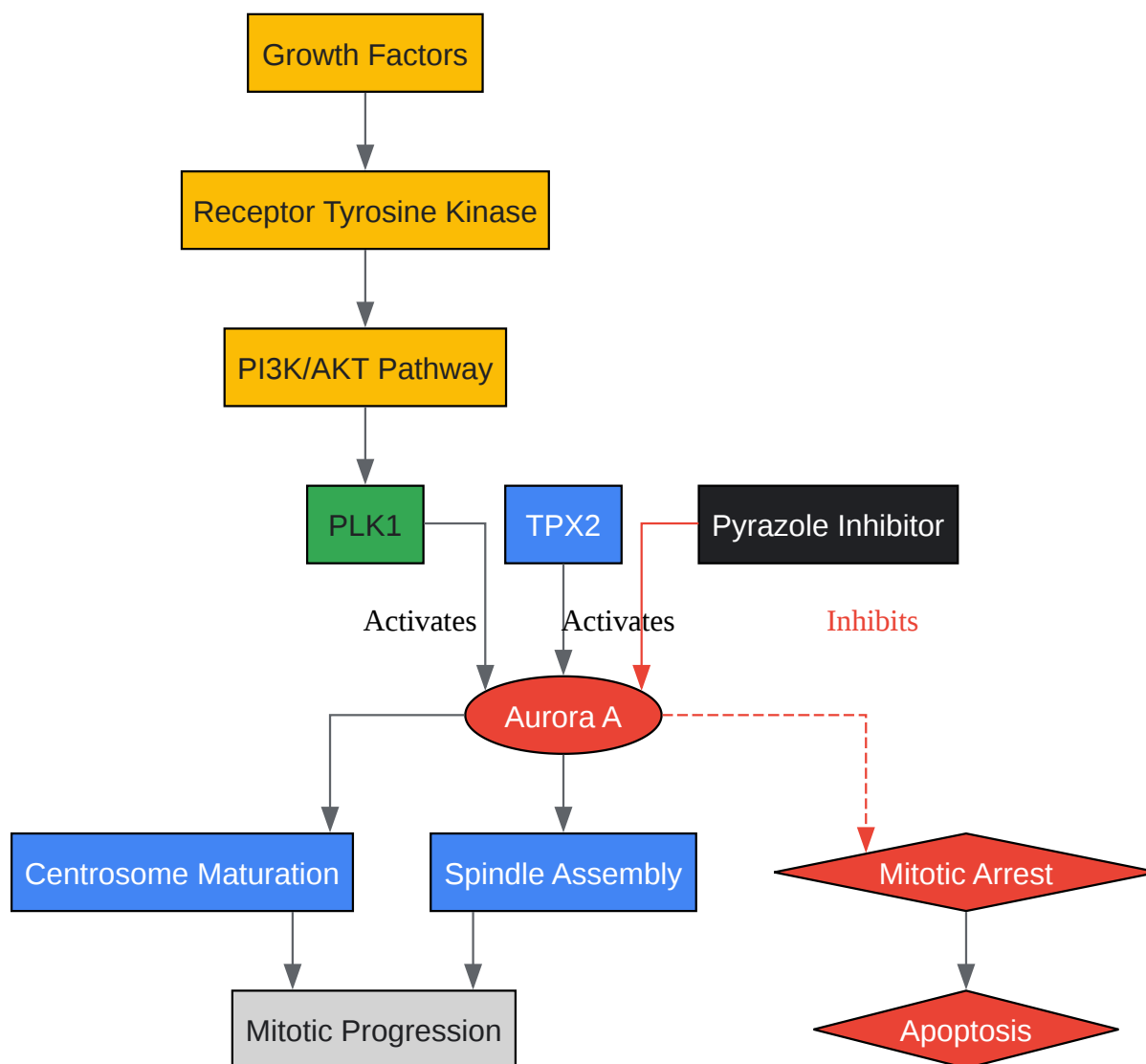
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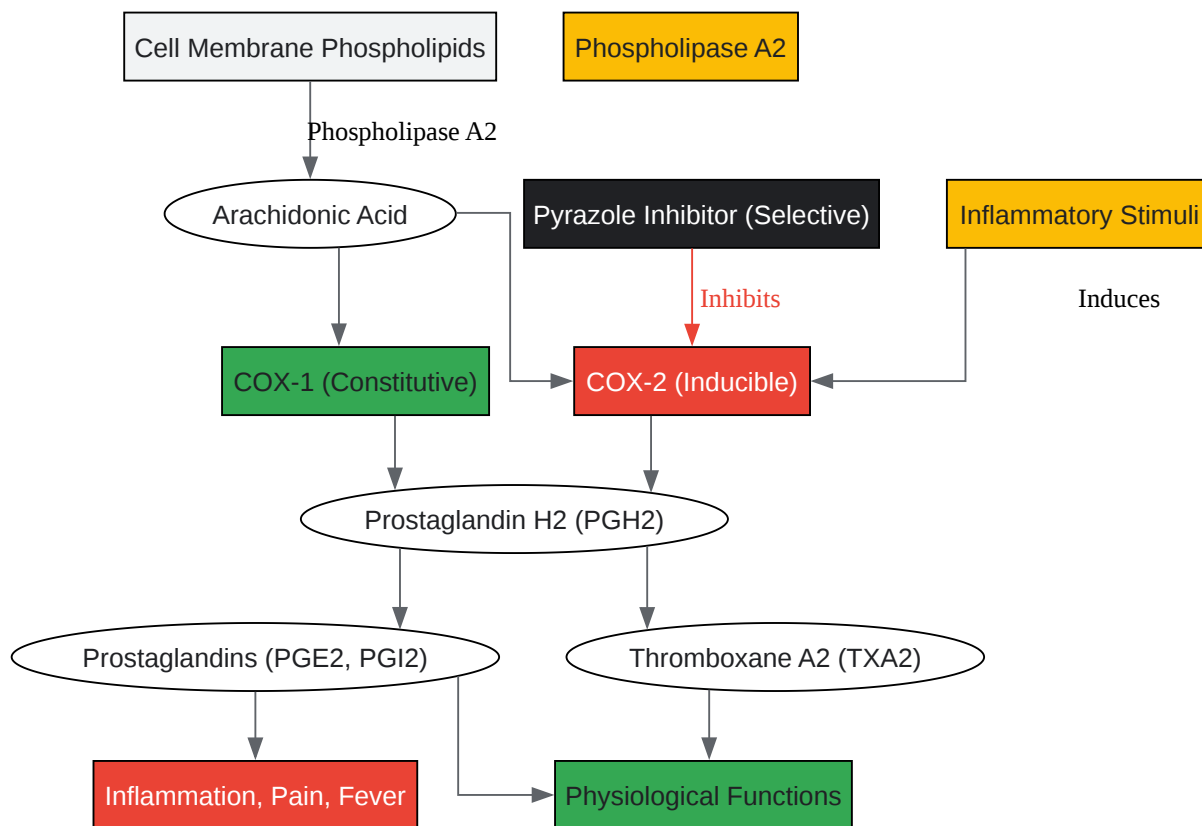
For Researchers, Scientists, and Drug Development Professionals

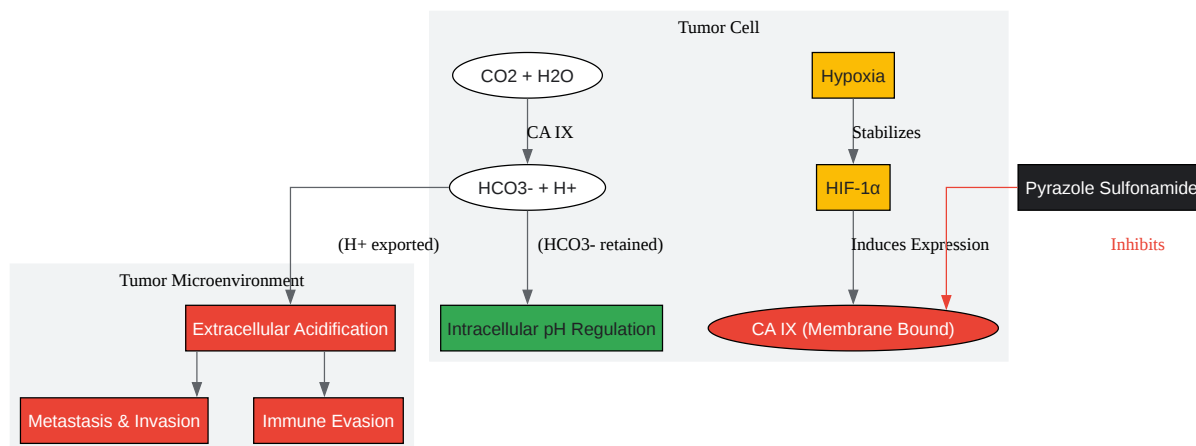
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential. Its versatility allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole-based inhibitors targeting three key enzymes from different classes: Aurora Kinase A (a protein kinase), Cyclooxygenase-2 (COX-2) (an oxidoreductase), and Carbonic Anhydrase IX (a lyase). The information is presented to facilitate the rational design of novel and improved enzyme inhibitors.

## General Experimental Workflow for Enzyme Inhibitor Evaluation

The following diagram outlines a typical workflow for the screening and characterization of enzyme inhibitors, from initial hit identification to lead optimization.







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